molecular formula C15H9Cl2NO2 B371289 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one CAS No. 40728-71-0

6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B371289
CAS No.: 40728-71-0
M. Wt: 306.1g/mol
InChI Key: VCUYFFBUYJYVJZ-UHFFFAOYSA-N
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Description

6,8-Dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is a halogenated derivative of the 4H-3,1-benzoxazin-4-one scaffold, a heterocyclic system known for its diverse bioactivities, including herbicidal, anti-inflammatory, and enzyme-inhibitory properties . The compound features a dichloro substitution at positions 6 and 8 of the benzoxazinone core and a 4-methylphenyl group at position 2.

Properties

IUPAC Name

6,8-dichloro-2-(4-methylphenyl)-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO2/c1-8-2-4-9(5-3-8)14-18-13-11(15(19)20-14)6-10(16)7-12(13)17/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUYFFBUYJYVJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3Cl)Cl)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Acylation-Cyclization with 4-Methylphenoxyacetyl Chloride

A streamlined one-pot synthesis was adapted from methodologies for analogous benzoxazinones. In this protocol, 6,8-dichloroanthranilic acid reacts with 4-methylphenoxyacetyl chloride in dichloromethane under anhydrous conditions, using potassium carbonate as a base. The reaction proceeds via N-acylation followed by intramolecular cyclization, eliminating water to form the oxazinone ring.

Key parameters:

  • Molar ratio : 1:1.5 (anthranilic acid to acyl chloride)

  • Temperature : Room temperature (20–25°C)

  • Reaction time : 2 hours

  • Yield : 70–85% after silica gel chromatography (petroleum ether/ethyl acetate, 9:1)

This method avoids protective-group strategies, leveraging the differential reactivity of the amino and carboxyl groups under basic conditions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a tool for accelerating benzoxazinone formation, reducing reaction times from hours to minutes. Adapted from a protocol for 2-phenyl-1,3-benzoxazin-4-one, this approach employs:

Microwave-Promoted Cyclization

A mixture of 6,8-dichloroanthranilic acid and 4-methylphenoxyacetyl chloride in toluene is irradiated at 420–510 W for 12 minutes. The rapid dielectric heating facilitates both acylation and cyclization steps, achieving yields comparable to conventional methods (75–90%).

Advantages :

  • Time efficiency : 12 minutes vs. 2 hours for classical methods

  • Reduced side reactions : Minimized decomposition due to shorter exposure to heat

Tosyl Chloride-Mediated Activation

Patent literature describes an alternative route using tosyl chloride to activate the carboxyl group of anthranilic acid.

Two-Step Tosylation and Cyclization

  • Tosylation : 6,8-dichloroanthranilic acid reacts with tosyl chloride in dichloromethane using diisopropylethylamine as a base, forming the tosylate intermediate.

  • Cyclization : The tosylate intermediate reacts with 4-methylphenol in toluene under reflux, yielding the target compound.

Conditions :

  • Step 1 : 0–5°C, 1 hour

  • Step 2 : 110°C, 6 hours

  • Overall yield : 65–75%

This method avoids acyl chlorides but introduces additional purification steps due to tosylate byproducts.

Chlorination of Preformed Benzoxazinones

For substrates lacking chloro substituents, post-cyclization chlorination offers a viable pathway.

Electrophilic Aromatic Chlorination

6,8-Dichloro derivatives are synthesized by treating 2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one with chlorine gas in acetic acid at 50°C. The reaction exploits the electron-deficient aromatic ring’s susceptibility to electrophilic attack.

Challenges :

  • Regioselectivity : Competitive chlorination at positions 5 and 7 necessitates careful stoichiometry (2.2 equiv Cl₂).

  • Yield : 60–70% after recrystallization.

Comparative Analysis of Synthetic Routes

The table below summarizes critical data for each method:

Method Starting Materials Conditions Yield (%) Purity (%)
One-Pot Cyclocondensation6,8-Dichloroanthranilic acidRoom temp, 2 h70–85>95
Microwave Synthesis6,8-Dichloroanthranilic acid420–510 W, 12 min75–90>98
Tosyl Chloride Activation6,8-Dichloroanthranilic acidReflux, 6 h65–7590–93
Post-Cyclization Chlorination2-(4-Methylphenyl)-benzoxazinone50°C, Cl₂ gas60–7085–90

Mechanistic Insights

Cyclocondensation Pathway

The one-pot reaction mechanism involves:

  • Deprotonation of anthranilic acid by K₂CO₃, forming a potassium carboxylate.

  • Acylation of the amino group by 4-methylphenoxyacetyl chloride.

  • Cyclization via nucleophilic attack of the carboxylate oxygen on the acylated amino group, releasing H₂O.

Microwave Enhancement

Microwaves accelerate dipole rotation in polar intermediates (e.g., acylated anthranilate), lowering activation energy for cyclization.

Challenges and Optimization

  • Regiochemical Control : Ensuring chlorination at positions 6 and 8 requires electron-directing groups or blocking strategies.

  • Purification : Silica gel chromatography remains essential for removing regioisomers and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chlorine atoms at the 6th and 8th positions can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 6,8-dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In the context of anti-inflammatory and anticancer activities, the compound may interfere with signaling pathways and inhibit the proliferation of cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Derivatives
  • Compound 3m (2-((2,4-Dichlorophenoxy)methyl)-4H-3,1-benzoxazin-4-one): Exhibits herbicidal activity with an IC₅₀ of 0.12 mM against barnyard grass, comparable to the commercial herbicide 2,4-D. The 2,4-dichlorophenoxy group is critical for activity, mimicking the substructure of synthetic auxin herbicides .
  • Compound 3o (5-Chloro-2-((2,4-dichlorophenoxy)methyl)-4H-3,1-benzoxazin-4-one): Shows similar potency (IC₅₀ = 0.18 mM) but with additional chlorine at position 5, suggesting that chloro substitution on the benzoxazinone core enhances stability or target interaction .
  • 6,8-Dichloro Target Compound: The dichloro substitution at positions 6 and 8 likely enhances lipophilicity and resistance to metabolic degradation compared to non-halogenated analogs.
Methyl-Substituted Derivatives
  • This derivative is marketed for pharmaceutical research but lacks herbicidal data .
  • 2-(4-Methylphenyl)-3H-quinazolin-4-one : Synthesized from 2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one via hydrazine treatment, this compound demonstrates anti-ulcerogenic activity, highlighting the pharmacological versatility of the core scaffold .
Substituent Compatibility
  • Phenoxyalkyl Groups: Compounds like 3m and 3o incorporate phenoxymethyl groups, which are bioisosteres of carboxylic acids in commercial herbicides (e.g., 2,4-D). The target compound’s 4-methylphenyl group may mimic this interaction .
  • Heterocyclic and Aromatic Substituents : Derivatives with furanyl (2d), styryl (2g), or phthalimido (2e) groups () show variable activities, emphasizing the scaffold’s adaptability to diverse substituents.
Herbicidal Activity
  • Mechanism: Halogenated benzoxazinones (e.g., 3m, 3o) act as hormone-type inhibitors, disrupting auxin signaling by binding to the TIR1 receptor. The dichloro target compound may share this mechanism .
  • Phenotype Comparison: Compounds like 3o induce chlorophyll breakdown and root elongation defects in dicotyledons (rape), similar to 2,4-D .
Enzyme Inhibition
  • The target compound’s dichloro groups may enhance protease binding but require validation.

Data Tables

Table 1: Key Derivatives of 4H-3,1-Benzoxazin-4-one and Their Activities

Compound Name Substituents Bioactivity (IC₅₀ or EC₅₀) Reference
6,8-Dichloro-2-(4-methylphenyl) derivative 6,8-Cl; 2-(4-MePh) Not reported
3m 2-(2,4-Cl₂PhOCH₂) 0.12 mM (herbicidal)
3o 5-Cl; 2-(2,4-Cl₂PhOCH₂) 0.18 mM (herbicidal)
2-(4-MePh)-3H-quinazolin-4-one 2-(4-MePh); core modification Anti-ulcerogenic
2-(Dimethylamino)-6,8-dimethyl derivative 2-NMe₂; 6,8-Me CatG inhibitor (0.84 μM)

Biological Activity

6,8-Dichloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is a synthetic compound belonging to the benzoxazinone class, characterized by its unique structure which includes dichloro substitutions and a methylphenyl group. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications.

PropertyValue
IUPAC Name This compound
CAS Number 40728-71-0
Molecular Formula C15H9Cl2N O2
Molecular Weight 306.14 g/mol
Boiling Point Not specified
Melting Point Not specified

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound effectively reduced cell viability in breast and colon cancer cells by inducing apoptosis and inhibiting cell cycle progression.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It is believed to inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators such as prostaglandins. Experimental models have shown that treatment with this compound significantly reduces inflammation markers in animal models of arthritis .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory pathways.
  • Receptor Modulation : It may interact with receptors that regulate cell proliferation and survival, contributing to its anticancer effects.

Study on Anticancer Activity

In a controlled study involving human breast cancer cells (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's role in promoting apoptosis.

Study on Anti-inflammatory Properties

Another study assessed the anti-inflammatory effects of this compound using a rat model of induced paw edema. Administration of the compound at doses of 10 mg/kg significantly reduced paw swelling compared to the control group. Histopathological examination showed decreased infiltration of inflammatory cells in treated animals .

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